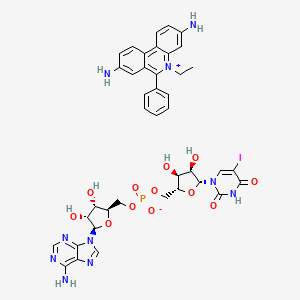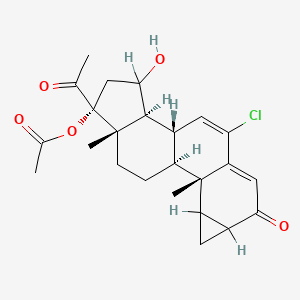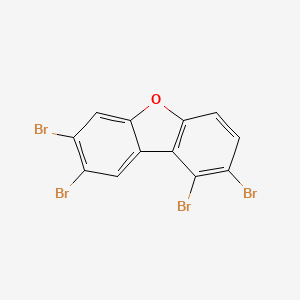
トリフェニルビスマスジクロリド
説明
Synthesis Analysis
Triphenylbismuth dichloride and its derivatives are synthesized through reactions involving triphenylbismuth with different acids or peroxides in the presence of solvents like ether. Notable examples include the synthesis of triphenylbismuth bis(pentachlorobenzoate) through a reaction with pentachlorobenzoic acid and hydrogen peroxide in ether, and similar methodologies are applied to produce various triphenylbismuth dicarboxylates and diaroxides (Sharutin et al., 2014); (Egorova et al., 2006).
Molecular Structure Analysis
The molecular structure of triphenylbismuth dichloride has been extensively studied, revealing its orthorhombic crystal structure and the trigonal bipyramidal coordination with chlorine atoms in apical positions. Distinct molecules within the compound show asymmetry due to the orientations of the benzene rings, highlighting its complex geometric configuration (Hawley & Ferguson, 1968).
Chemical Reactions and Properties
Triphenylbismuth dichloride participates in various chemical reactions forming compounds with distorted trigonal-bipyramidal coordination. The reactions often involve the transformation of triphenylbismuth dichloride with different organic acids, resulting in products like triphenylbismuth bis(carboxylates) which showcase significant intramolecular interactions and structural diversity (Sharutin & Sharutina, 2014).
Physical Properties Analysis
The physical properties of triphenylbismuth dichloride derivatives have been characterized by X-ray diffraction analysis, revealing detailed insights into bond lengths, bond angles, and the overall crystallographic parameters. These studies provide a deeper understanding of the compound's stability, structural integrity, and the influence of various substituents on its physical characteristics (Feham et al., 2013).
Chemical Properties Analysis
The chemical properties of triphenylbismuth dichloride derivatives are influenced by their molecular structure, showcasing a variety of interactions and coordination geometries. These properties are critical for understanding the reactivity, potential applications, and the formation of novel compounds through chemical synthesis. The diverse reactivity patterns underscore the compound's versatility in chemical reactions (Sharutin et al., 2014).
科学的研究の応用
有機化合物の合成
トリフェニルビスマスジクロリドは、有機化合物の合成において重要な役割を果たします。 ビスマスのトリオルガノ誘導体 R3Bi の合成に使用され、主にアリール誘導体です 。 例えば、ベンジルビスマス誘導体は、アリールビスマスジクロリドとベンジルマグネシウムクロリドをテトラヒドロフラン (THF) 中で反応させることにより合成され、高収率が得られました .
クロスカップリング反応
トリフェニルビスマスジクロリドの誘導体であるトリフェニルビスマスは、Pd (0) 錯体によって触媒されるいくつかのクロスカップリング反応においてフェニル供与体として役立ちます 。この用途は、有機合成の分野において特に役立ちます。
ビスマストリフラートの合成
トリフェニルビスマスは、トリフルオロメタンスルホン酸と反応してビスマストリフラートを与えます 。反応は次のように表されます。
Bi(C6H5)3+3HO3SCF3→Bi(O3SCF3)3+3C6H6 Bi (C6H5)3 + 3 HO3SCF3 → Bi (O3SCF3)3 + 3 C6H6 Bi(C6H5)3+3HO3SCF3→Bi(O3SCF3)3+3C6H6
。ビスマストリフラートは、有機合成において有用な触媒です。抗リーシュマニア活性と抗菌活性
トリフェニルビスマスジクロリドは、安息香酸誘導体を含むオルガノビスマス (V) 錯体の合成に使用されてきました 。 これらの錯体は、in vitro で有望な抗リーシュマニア活性と抗菌活性を示しており 、新しい抗菌剤の開発における潜在的な用途を示唆しています。
マクロファージに対する細胞毒性
トリフェニルビスマスジクロリドから合成されたオルガノビスマス (V) 錯体は、マクロファージに対する細胞毒性についても評価されています 。これは、免疫学とがん研究における潜在的な用途を示唆しています。
ビスマス誘導体の合成
トリフェニルビスマスジクロリドは、非対称構造の多数のビスマス化合物 (RBiX2 および R2BiX) と 5 価ビスマス誘導体の合成に使用されます 。 これらの誘導体は、化学と医学において幅広い用途を持っています .
作用機序
Pharmacokinetics
It is known that the compound is soluble in organic solvents . More research is needed to fully understand the ADME properties of Triphenylbismuth dichloride and their impact on its bioavailability.
Result of Action
Triphenylbismuth dichloride induces cytotoxicity in cancer cells . Specifically, it has been shown to inhibit the proliferation of human leukemia HL-60 cells and human lung cancer NCI-H522 cells, both of
Safety and Hazards
Triphenylbismuth dichloride causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
Relevant Papers Several papers have been published on Triphenylbismuth dichloride. One paper discusses the multi-quantum quadrupole relaxation enhancement effects in 209Bi compounds . Another paper investigates the inhibitory effect of Triphenylbismuth dichloride on human glyoxalase I and its cytotoxicity in cultured cancer cell lines .
特性
IUPAC Name |
dichloro(triphenyl)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi.2ClH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMMHFXTVYRMTO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BiCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042499 | |
| Record name | Triphenylbismuthine dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
594-30-9 | |
| Record name | Triphenylbismuth dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylbismuth dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylbismuth dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylbismuthine dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylbismuth Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Amino-7-hydroxy-6a,7,8,9a-tetrahydrofuro[2',3':4,5][1,3]thiazolo[3,2-e]purin-8-yl)methyl dihydrogen phosphate](/img/structure/B1220343.png)






![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1220357.png)





